
Sunepitron Hydrochloride
Übersicht
Beschreibung
Sunepitron Hydrochloride (CAS: 148408-65-5) is a psychopharmacological agent with a unique multi-receptor targeting profile. It functions as a combined α2-adrenergic receptor antagonist, 5-HT1A receptor agonist, and dopamine D2 receptor antagonist . This tripartite mechanism underpins its therapeutic applications in anxiety and depression, offering a differentiated approach compared to single-target agents.
Vorbereitungsmethoden
The synthesis of sunepitron hydrochloride involves several steps. The process begins with the esterification of pyridine-2,5-dicarboxylic acid using thionyl chloride and methanol to form the corresponding dimethyl ester. This ester is then hydrogenated over platinum oxide in acetic acid to yield piperidine-2,5-dicarboxylic acid dimethyl ester. The next step involves the condensation of this ester with 2-chloroacetonitrile in the presence of sodium carbonate, followed by cyclization through hydrogenation with Raney nickel. The resulting compound is then reduced with lithium aluminum hydride, and further reactions with 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide lead to the formation of the final product .
Analyse Chemischer Reaktionen
Sunepitronhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Die Synthese umfasst katalytische Hydrierungs- und Reduktionsschritte unter Verwendung von Platinoxid und Lithiumaluminiumhydrid
Substitution: Die Verbindung unterliegt nukleophilen Substitutionsreaktionen, wie zum Beispiel der Reaktion mit 2-Chlorpyrimidin und dem Verdrängen der Mesylgruppe durch Natriumazid
Cyclisierung: Die Bildung des cyclisierten Lactam-Zwischenprodukts ist ein Schlüsselschritt in der Synthese.
Wissenschaftliche Forschungsanwendungen
Depression Treatment
Sunepitron was initially developed by Pfizer for the treatment of depression. Its mechanism involves enhancing serotonin levels in the brain, which is crucial for mood regulation. The compound's ability to act on both the 5-HT1A receptors and α2-adrenergic receptors suggests a potential for alleviating symptoms associated with major depressive disorder (MDD) and treatment-resistant depression.
Case Study: Clinical Trials
- Phase III Trials : Sunepitron reached Phase III clinical trials but was ultimately discontinued. The trials aimed to evaluate its efficacy in improving depressive symptoms compared to existing treatments like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Anxiety Disorders
In addition to its antidepressant effects, Sunepitron has been investigated for its potential in treating anxiety disorders. The modulation of serotonin and norepinephrine pathways through its receptor actions may contribute to anxiolytic effects.
Research Findings
- Behavioral Models : Preclinical studies have shown that compounds with similar mechanisms enhance the efficacy of traditional anxiolytics, suggesting that Sunepitron could potentially offer rapid relief from anxiety symptoms .
Combination Therapies
The pharmacological profile of Sunepitron supports its investigation in combination therapies with SSRIs or other antidepressants. Research indicates that combining 5-HT1A antagonists with SSRIs can lead to improved outcomes in terms of both efficacy and side effect profiles .
Innovative Approaches
- Synergistic Effects : Studies suggest that combining Sunepitron with SSRIs may accelerate the onset of antidepressant effects, addressing unmet clinical needs in patients who are resistant to standard treatments .
Table 1: Mechanism of Action
Mechanism | Description |
---|---|
5-HT1A Agonism | Enhances serotonin release, improving mood and reducing anxiety |
α2-Adrenergic Antagonism | Increases norepinephrine availability, contributing to alertness and mood stabilization |
Table 2: Clinical Trial Phases
Phase | Objective | Outcome |
---|---|---|
Phase I | Safety and dosage | Completed |
Phase II | Efficacy in depression | Completed |
Phase III | Comparison with SSRIs | Discontinued |
Wirkmechanismus
Sunepitron hydrochloride exerts its effects by acting as a serotonin 5-HT1A receptor agonist and an alpha2-adrenergic receptor antagonist . This dual action helps modulate neurotransmitter release, leading to anxiolytic and antidepressant effects. The compound also exhibits dopamine D2 agonist properties, further contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Weight : 365.86 g/mol
- Solubility : Soluble in water and dimethyl sulfoxide (DMSO) .
- Therapeutic Class : Anxiolytic and antidepressant .
Sunepitron Hydrochloride’s pharmacological profile is distinct from other adrenoceptor modulators and antidepressants. Below is a systematic comparison:
α2-Adrenergic Receptor Antagonists
Clinical Implications :
- Sunepitron’s additional 5-HT1A agonism may enhance antidepressant effects by promoting serotonin signaling, unlike pure α2 antagonists like Yohimbine .
5-HT1A Receptor Agonists
Dopamine D2 Antagonists
Multi-Target Antidepressants
Research Findings and Clinical Relevance
- Advantages of Multi-Target Profile : Sunepitron’s dual α2 antagonism and 5-HT1A agonism may reduce side effects like sedation (common with pure α2 antagonists) while improving mood stabilization .
- D2 Antagonism : Its dopamine modulation could mitigate anxiety-induced hyperactivity, though this requires further clinical validation .
- Safety Profile: Limited acute toxicity data exist, but its solubility in water and DMSO suggests favorable pharmacokinetics for oral administration .
Biologische Aktivität
Sunepitron hydrochloride, also known as CP-93393, is a compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.
Sunepitron acts primarily as a 5-HT1A receptor agonist and an α2-adrenergic antagonist . These properties contribute to its anxiolytic and antidepressant effects. The compound's ability to selectively modulate serotonin receptors plays a crucial role in its therapeutic applications, particularly in treating anxiety and depression.
Key Mechanisms:
- 5-HT1A Receptor Agonism : Enhances serotonergic transmission, which is beneficial in mood regulation.
- α2-Adrenergic Antagonism : Increases norepinephrine release, potentially improving mood and cognitive function.
Antidepressant and Anxiolytic Effects
Sunepitron has been shown to exhibit potent anxiolytic and antidepressant effects in various animal models. For instance, studies indicate that oral administration of Sunepitron at a dose of 5 mg/kg significantly reduces anxiety-like behaviors in rodents .
Neuroprotective Properties
Research highlights Sunepitron's potential neuroprotective effects by inhibiting the enzyme N-acetylated alpha-linked acidic dipeptidase (NAALADase) . This enzyme is involved in the breakdown of the neuropeptide N-acetyl-aspartylglutamate (NAAG), which has implications for synaptic glutamate levels. Inhibition of NAALADase by Sunepitron could provide therapeutic benefits in conditions associated with glutamate dysregulation .
Case Studies
- Animal Model Studies : In a series of studies involving mice, Sunepitron demonstrated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that the compound effectively increased open arm entries, suggesting reduced anxiety levels.
- In Vitro Studies : Sunepitron was tested against various neuronal cell lines to assess its cytotoxicity and neuroprotective effects. The findings showed that even at higher concentrations, Sunepitron exhibited low cytotoxicity while promoting neuronal survival under stress conditions.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity of Sunepitron Hydrochloride in preclinical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. A validated protocol involves injecting equal volumes of the assay preparation and a certified reference standard into the chromatograph, comparing peak responses to calculate purity percentages . Ensure mobile phase compatibility and column specifications (e.g., C18 columns) align with USP guidelines for reproducibility .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines:
- Use fume hoods for ventilation to avoid inhalation of dust or aerosols.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers at controlled room temperature (20–25°C) to prevent degradation .
Q. How can researchers validate the structural identity of this compound in synthesized batches?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and chloride counterion presence.
- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical values.
- X-ray Diffraction (XRD) : Verify crystalline structure against published crystallographic data .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s dual α2-adrenergic antagonist and 5-HT1A agonist activity?
- Methodological Answer :
- In vitro receptor binding assays :
- Use radioligand displacement assays (e.g., [³H]-yohimbine for α2-adrenergic receptors and [³H]-8-OH-DPAT for 5-HT1A receptors).
- Calculate IC50 values and Ki using nonlinear regression models .
- Functional assays :
- Measure cAMP accumulation in transfected HEK293 cells to confirm agonist/antagonist activity .
- Reference receptor selectivity panels to rule off-target effects .
Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer :
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal stability assays to predict metabolic clearance. Adjust for species-specific differences (e.g., cytochrome P450 isoforms) .
- Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to reconcile bioavailability differences. Validate with plasma concentration-time profiles from rodent studies .
- Consider protein binding effects using equilibrium dialysis to refine free drug estimates .
Q. What strategies are recommended for optimizing this compound’s solubility in aqueous formulations for preclinical trials?
- Methodological Answer :
- Co-solvent systems : Test combinations of PEG-400, propylene glycol, and ethanol (≤10% v/v) to enhance solubility without toxicity .
- pH adjustment : Conduct solubility screens across pH 3–7.4 (simulating gastric and physiological conditions) .
- Solid dispersion techniques : Use spray-drying with polymers like PVP-VA64 to improve dissolution rates .
Q. How can researchers design a robust clinical trial protocol to assess this compound’s efficacy in neuropsychiatric disorders?
- Methodological Answer :
- Phase IIa adaptive design : Incorporate Bayesian statistics to adjust dosing arms based on interim biomarker data (e.g., serotonin receptor occupancy via PET imaging) .
- Endpoint selection : Use validated scales like the Hamilton Anxiety Rating Scale (HAM-A) for primary outcomes. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .
- Safety monitoring : Plan DSMB reviews for adverse events (AEs) related to receptor modulation (e.g., hypotension from α2 antagonism) .
Q. Data Contradiction & Reproducibility
Q. How should researchers resolve conflicting reports on this compound’s metabolic stability in hepatic models?
- Methodological Answer :
- Cross-laboratory validation : Replicate studies using identical hepatocyte sources (e.g., pooled human hepatocytes vs. specific donors) .
- LC-MS/MS harmonization : Standardize metabolite identification protocols (e.g., fragmentation patterns for N-oxides or glucuronides) .
- Publish negative data in supplementary materials to clarify variability .
Eigenschaften
IUPAC Name |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPYTRJVVMHGT-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869968 | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148408-65-5 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunepitron Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUNEPITRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.